3-Iodo-4-(pyridin-4-yl)aniline
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Overview
Description
3-Iodo-4-(pyridin-4-yl)aniline: is an organic compound with the molecular formula C11H9IN2 It consists of an aniline moiety substituted with an iodine atom at the third position and a pyridine ring at the fourth position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Iodo-4-(pyridin-4-yl)aniline typically involves the iodination of 4-(pyridin-4-yl)aniline. One common method is the electrophilic aromatic substitution reaction, where iodine is introduced into the aromatic ring. The reaction can be carried out using iodine and an oxidizing agent such as sodium nitrite in an acidic medium.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The iodine atom in 3-Iodo-4-(pyridin-4-yl)aniline can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the iodine atom or other substituents.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where the iodine atom is replaced by a different aryl or alkyl group.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide or potassium carbonate in a polar aprotic solvent like dimethyl sulfoxide.
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride.
Coupling Reactions: Palladium catalysts and boronic acids or esters.
Major Products:
Substitution Products: Various substituted anilines depending on the nucleophile used.
Oxidation Products: Iodinated quinones or other oxidized derivatives.
Reduction Products: Deiodinated anilines or reduced derivatives.
Scientific Research Applications
Chemistry: 3-Iodo-4-(pyridin-4-yl)aniline is used as a building block in organic synthesis, particularly in the preparation of more complex heterocyclic compounds.
Biology and Medicine: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties. It serves as a precursor for the synthesis of biologically active molecules.
Industry: In the materials science field, this compound is used in the development of novel polymers and advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-Iodo-4-(pyridin-4-yl)aniline depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The iodine atom can play a crucial role in binding interactions due to its size and electron-withdrawing properties.
Comparison with Similar Compounds
4-(Pyridin-4-yl)aniline: Lacks the iodine substitution, making it less reactive in certain coupling reactions.
3-Iodo-4-methylaniline: Similar structure but with a methyl group instead of a pyridine ring, leading to different reactivity and applications.
3-Iodoaniline: Lacks the pyridine ring, resulting in different chemical properties and uses.
Uniqueness: 3-Iodo-4-(pyridin-4-yl)aniline is unique due to the presence of both an iodine atom and a pyridine ring, which confer specific reactivity and potential for diverse applications in synthesis and research.
Properties
IUPAC Name |
3-iodo-4-pyridin-4-ylaniline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9IN2/c12-11-7-9(13)1-2-10(11)8-3-5-14-6-4-8/h1-7H,13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UATZDJZSFGDBML-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1N)I)C2=CC=NC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9IN2 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.11 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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